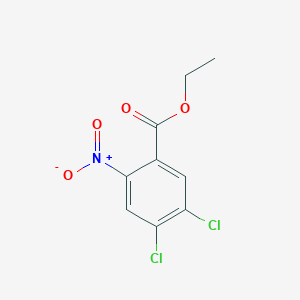![molecular formula C15H26ClN B6344228 (Butan-2-yl)[(4-tert-butylphenyl)methyl]amine hydrochloride CAS No. 1240567-09-2](/img/structure/B6344228.png)
(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine hydrochloride” is a chemical compound with the molecular formula C15H26ClN . It is used in scientific research and industry for various purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a butan-2-yl group, a tert-butylphenyl group, a methyl group, and an amine group, all connected together. The compound also includes a hydrochloride group .Physical And Chemical Properties Analysis
The molecular weight of this compound is 255.82664 . Other physical and chemical properties such as density, melting point, boiling point, and flash point are not available .Wissenschaftliche Forschungsanwendungen
Decomposition of Air Toxics
One notable application in scientific research for similar chemical compounds involves the decomposition of air toxics using radio frequency (RF) plasma reactors. Research conducted by Hsieh et al. (2011) highlights the feasibility of applying RF plasma reactors for decomposing and converting methyl tert-butyl ether (MTBE), a compound structurally related to (Butan-2-yl)[(4-tert-butylphenyl)methyl]amine hydrochloride, into less harmful substances like methane, ethylene, and acetylene. This process is crucial for addressing environmental concerns associated with air pollution and toxic chemical release Hsieh, L., Tsai, C.-H., Chang, J.-E., & Tsao, M. (2011). Decomposition of Methyl Tert-Butyl Ether by Adding Hydrogen in a Cold Plasma Reactor. Aerosol and Air Quality Research, 11, 265-281.
Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants
Research into synthetic phenolic antioxidants (SPAs), which include compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), provides insight into the environmental occurrence, human exposure, and potential toxicity of these compounds. Studies by Liu and Mabury (2020) have shown that SPAs, due to their widespread use in industrial and commercial products, can be found in various environmental matrices and even within human tissues. This research is vital for understanding the long-term health and environmental impacts of such compounds, which share chemical similarities with (Butan-2-yl)[(4-tert-butylphenyl)methyl]amine hydrochloride Liu, R., & Mabury, S. (2020). Synthetic Phenolic Antioxidants: A Review of Environmental Occurrence, Fate, Human Exposure, and Toxicity. Environmental Science & Technology.
Flavor Compounds in Foods
Research into branched aldehydes, which are important for flavor in various food products, provides another perspective on the significance of chemical compounds like (Butan-2-yl)[(4-tert-butylphenyl)methyl]amine hydrochloride. Smit et al. (2009) reviewed the production and degradation pathways of these aldehydes from amino acids, emphasizing the influence of metabolic conversions, microbial activity, and food composition on the formation of desired flavor compounds in food products Smit, B., Engels, W., & Smit, G. (2009). Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods. Applied Microbiology and Biotechnology, 81, 987-999.
Wirkmechanismus
Target of Action
Related compounds such as tert-butanol have been found to interact with various enzymes such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin .
Mode of Action
For instance, tert-butyl groups can undergo free radical reactions , and benzyl groups can undergo nucleophilic substitution and oxidation .
Biochemical Pathways
Related compounds such as tert-butylamine are used as intermediates in the preparation of sulfenamides, which modify the rate of vulcanization of rubber .
Result of Action
A related compound was found to inhibit the growth of hela cells by stopping the division when the cells completed a division cycle before another dna synthesis phase started .
Eigenschaften
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]butan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N.ClH/c1-6-12(2)16-11-13-7-9-14(10-8-13)15(3,4)5;/h7-10,12,16H,6,11H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQSOGOVVJBTGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(C=C1)C(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6344145.png)
amine hydrochloride](/img/structure/B6344153.png)

![1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6344162.png)
![2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344169.png)
amine hydrochloride](/img/structure/B6344177.png)
amine hydrochloride](/img/structure/B6344183.png)
amine hydrochloride](/img/structure/B6344195.png)

amine](/img/structure/B6344199.png)
amine hydrochloride](/img/structure/B6344215.png)
![{[4-(2-Methylpropyl)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride](/img/structure/B6344235.png)
![(Butan-2-yl)[(3-methylphenyl)methyl]amine hydrochloride](/img/structure/B6344239.png)
![5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol hydrochloride](/img/structure/B6344241.png)